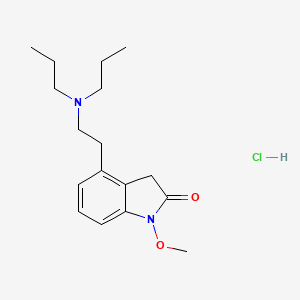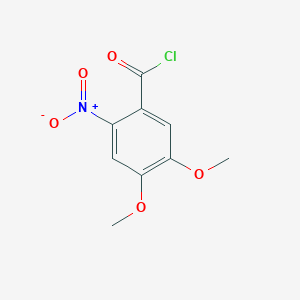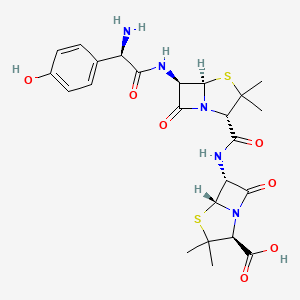
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide is a versatile chemical compound with a unique molecular structure. It is identified by the CAS number 173262-94-7 and has a molecular weight of 328.429 g/mol. This compound is known for its applications in various fields, including neurology research, pain and inflammation studies, and as a cyclooxygenase inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide typically involves the reaction of 2-amino-3-benzoylphenylacetic acid with propylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the required purity levels for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-benzoylphenylacetic acid
- 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
- 2-Amino-3-benzoyl-alpha-(ethylthio)benzeneacetamide
Uniqueness
2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide stands out due to its unique propylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its effectiveness as a cyclooxygenase inhibitor and broadens its range of applications in research and industry .
Propriétés
Formule moléculaire |
C18H20N2O2S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(2-amino-3-benzoylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C18H20N2O2S/c1-2-11-23-17(18(20)22)14-10-6-9-13(15(14)19)16(21)12-7-4-3-5-8-12/h3-10,17H,2,11,19H2,1H3,(H2,20,22) |
Clé InChI |
VJWHNCYXIOFFRK-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)



![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)






![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

